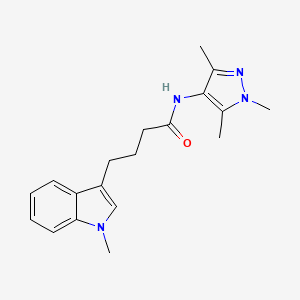
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an indole ring and a pyrazole ring, both of which are known for their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, is subjected to a Friedel-Crafts acylation reaction to introduce a butanoyl group at the 3-position of the indole ring.
Formation of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the condensation of acetylacetone with hydrazine hydrate.
Coupling Reaction: The indole derivative and the pyrazole derivative are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide moiety to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanamide moiety.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks the trimethyl substitution on the pyrazole ring.
4-(1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the methyl substitution on the indole ring.
4-(1-methyl-1H-indol-3-yl)-N-(1H-pyrazol-4-yl)butanamide: Lacks both the trimethyl substitution on the pyrazole ring and the methyl substitution on the indole ring.
Uniqueness
The presence of both the 1-methyl-1H-indol-3-yl and 1,3,5-trimethyl-1H-pyrazol-4-yl groups in 4-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide makes it unique. These substitutions can significantly influence the compound’s biological activity and chemical reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C19H24N4O |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-(1-methylindol-3-yl)-N-(1,3,5-trimethylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C19H24N4O/c1-13-19(14(2)23(4)21-13)20-18(24)11-7-8-15-12-22(3)17-10-6-5-9-16(15)17/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,24) |
Clave InChI |
ZXWRZZBDAQMJLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12178460.png)

![6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12178470.png)
![4-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12178474.png)
![methyl (8-{[4-(dimethylsulfamoyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12178478.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12178482.png)
![N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12178486.png)
![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B12178503.png)
![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)
![1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12178510.png)
![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)
![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)

![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
